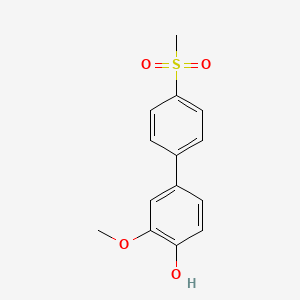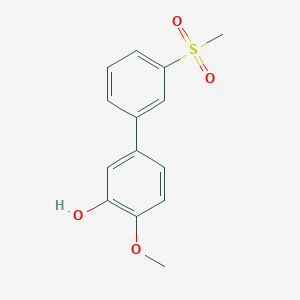
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol (also known as 4-CMP) is a phenolic compound used in a variety of scientific research applications. It is an aromatic compound with a molecular weight of 222.66 g/mol and is composed of two phenol rings, one of which is chlorinated, and a methoxycarbonyl group. It is used in a variety of laboratory experiments, including organic synthesis and drug discovery.
Scientific Research Applications
4-CMP is used in a wide range of scientific research applications, from organic synthesis and drug discovery to biochemical and physiological studies. It is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various polymers and polymeric materials. In addition, it has been used in the synthesis of various polysaccharides and polysaccharide-based materials.
Mechanism of Action
4-CMP is an aromatic compound and its mechanism of action is based on its ability to form complexes with other molecules. This property enables it to interact with other molecules and form complexes that can be used in a variety of scientific research applications. Its aromatic structure enables it to form hydrogen bonds with other molecules, which helps to stabilize the complex and increase its stability.
Biochemical and Physiological Effects
4-CMP has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that 4-CMP has anti-inflammatory, anti-oxidative, and anti-cancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
4-CMP has a number of advantages for laboratory experiments. It is a relatively stable compound with a high purity level of 95%. It is also relatively inexpensive and can be easily synthesized. However, it is not very soluble in water, which can limit its use in some experiments. In addition, it is potentially hazardous and should be handled with caution.
Future Directions
The potential of 4-CMP for use in scientific research is still being explored. Future studies could focus on further exploring its potential anti-inflammatory, anti-oxidative, and anti-cancer activities. In addition, further research could be conducted to explore its potential as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Furthermore, research could be conducted to investigate its potential for use in the synthesis of various polymers and polymeric materials. Finally, further research could be conducted to explore its potential for use in the synthesis of various polysaccharides and polysaccharide-based materials.
Synthesis Methods
4-CMP is synthesized via a reaction between 2-chloro-5-methoxybenzaldehyde and 2-methoxyphenol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at temperatures between 70 and 80 °C and yields a 95% pure product.
properties
IUPAC Name |
methyl 4-chloro-3-(4-hydroxy-3-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-14-8-9(4-6-13(14)17)11-7-10(15(18)20-2)3-5-12(11)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRYXTYQWYSNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685772 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261898-91-2 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)






![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)